molecular formula C18H21FN6O2S2 B2795650 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049430-77-4

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2795650
M. Wt: 436.52
InChI Key: ZMZOKOIJLQUIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H21FN6O2S2 and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Neuroleptic Potential

  • A study by Perregaard et al. (1992) identified potent dopamine D-2 and serotonin 5-HT2 receptor affinity in a series of compounds, including those with piperazine structures. These compounds were evaluated for their neuroleptic potential and showed profiles resembling the atypical neuroleptic clozapine.

Serotonin 5-HT2 Antagonist Activity

  • Andersen et al. (1992) conducted a study on a series of indoles substituted with piperazine, finding high 5-HT2 receptor affinity and selectivity, indicating potential for central serotonin 5-HT2 antagonist activity. This research highlights the relevance of such compounds in modulating serotonin receptors, which could have implications for treating various neurological disorders (Andersen et al., 1992).

Anticancer Activity

  • Turov's 2020 study evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent. The study found significant efficacy against various cancer cell lines, indicating the potential therapeutic application of such compounds in cancer treatment (Turov, 2020).

Antibacterial Activities

  • Research by Wu Qi (2014) on piperazine derivatives highlighted their significant antibacterial activities. The study synthesized and tested various piperazine derivatives, revealing their potential as antibacterial agents (Wu Qi, 2014).

Antiproliferative Activity Against Cancer Cell Lines

  • Mallesha et al. (2012) synthesized a series of piperazin-1-yl-ethyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which demonstrated significant antiproliferative effects against various human cancer cell lines. This suggests the potential application of such compounds in developing anticancer therapies (Mallesha et al., 2012).

Synthesis and Evaluation for Antipsychotic Potential

  • Raviña et al. (2000) explored the synthesis of butyrophenones with affinities for dopamine and serotonin receptors, indicating their potential as antipsychotic agents. The study's findings suggest the utility of these compounds in the treatment of psychiatric disorders (Raviña et al., 2000).

Synthesis and Evaluation of Carbazole Derivatives

  • Sharma et al. (2014) and Verma et al. (2022) conducted studies on the synthesis and biological evaluation of carbazole derivatives, including those with piperazine moieties. These studies demonstrated the compounds' significant antibacterial, antifungal, and anticancer activities, suggesting their broad potential in pharmaceutical applications (Sharma et al., 2014), (Verma et al., 2022).

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2S2/c1-2-16-6-7-18(28-16)29(26,27)24-10-8-23(9-11-24)13-17-20-21-22-25(17)15-5-3-4-14(19)12-15/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOKOIJLQUIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.